molecular formula C15H14N2 B14500411 N~2~-Ethenyl-9H-fluorene-2,7-diamine CAS No. 63002-48-2

N~2~-Ethenyl-9H-fluorene-2,7-diamine

Katalognummer: B14500411
CAS-Nummer: 63002-48-2
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: GEJYNDCYEPNHRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-Ethenyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 2 and 7 positions, as well as an ethenyl group at the N2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-Ethenyl-9H-fluorene-2,7-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of N2-Ethenyl-9H-fluorene-2,7-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-Ethenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or the ethenyl group.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various acylated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N~2~-Ethenyl-9H-fluorene-2,7-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives may have potential as biological probes or in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N2-Ethenyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino groups and the ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~2~-Ethenyl-9H-fluorene-2,7-diamine is unique due to the presence of both amino groups and an ethenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

63002-48-2

Molekularformel

C15H14N2

Molekulargewicht

222.28 g/mol

IUPAC-Name

2-N-ethenyl-9H-fluorene-2,7-diamine

InChI

InChI=1S/C15H14N2/c1-2-17-13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h2-6,8-9,17H,1,7,16H2

InChI-Schlüssel

GEJYNDCYEPNHRR-UHFFFAOYSA-N

Kanonische SMILES

C=CNC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.